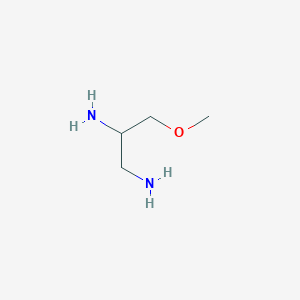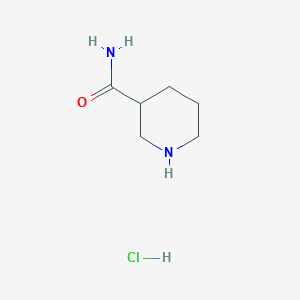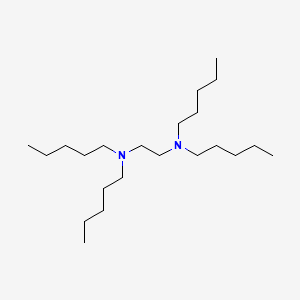![molecular formula C8H9NO6 B3045178 Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- CAS No. 102696-21-9](/img/structure/B3045178.png)
Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-
Vue d'ensemble
Description
“Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-” is a chemical compound with the molecular formula C8H9NO6 . It contains a maleimide group and a terminal carboxylic acid . The compound is also known by its IUPAC name, "4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutanoic acid" .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-” is represented by the SMILES notation: O=C1N(OC(=O)CCC(=O)O)C(=O)CC1 . The compound has an average mass of 215.160 Da and a monoisotopic mass of 215.042984 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.16 g/mol. The melting point is reported to be between 102-104°C . The compound’s InChI code is 1S/C8H11NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h1-5H2,(H,12,13) .Applications De Recherche Scientifique
Supramolecular Synthons in Crystals
- Crystal Structure Analysis : A study explored the crystal structure of compounds related to butanoic acid, like 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. This research highlighted the formation of one-dimensional helical columns and two-dimensional architecture in the crystal structure, facilitated by various hydrogen bonding interactions (PrakashShet et al., 2018).
Molecular and Crystal Structure Studies
- Molecular Structure Insights : Another study focused on the molecular and crystal structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid. It highlighted the significance of hydrogen bonding in forming complex molecular structures (Naveen et al., 2016).
Nanofluidic Device Applications
- Optical Gating of Synthetic Ion Channels : Research involving 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrated its use in optical gating of nanofluidic devices. This application can be significant in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Spectroelectrochemistry Applications
- IR-detectable Metal–Carbonyl Tracers : A study on the complexes of W(CO)5 with derivatives of butanoic acid for developing IR-detectable metal–carbonyl tracers showcased their potential in labelling amino acids and in bioconjugation applications (Kowalski et al., 2009).
Chemical Synthesis and Biological Activity
- Synthesis of Heterocyclic Compounds : Research involving 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the preparation of new heterocyclic compounds demonstrated its utility in synthesizing compounds with potential biological activity (Sayed et al., 2003).
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c10-5-1-2-6(11)9(5)15-8(14)4-3-7(12)13/h1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGLTYKKZKGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436902 | |
| Record name | Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102696-21-9 | |
| Record name | Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)







![Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B3045116.png)